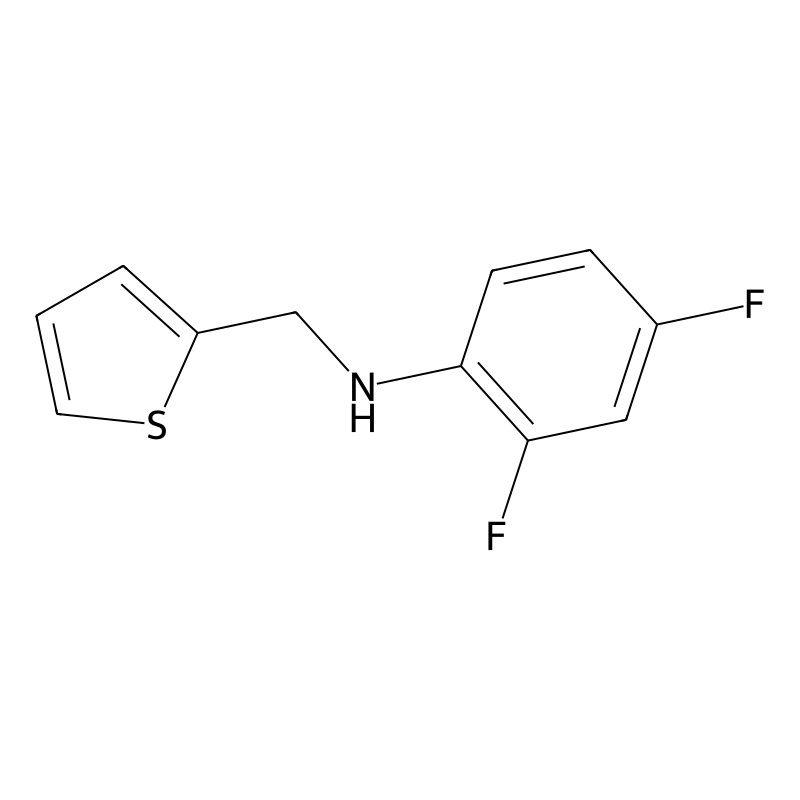

2,4-difluoro-N-(thiophen-2-ylmethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

The presence of a fluorine atom and a thiophene ring suggests potential for exploring this molecule as a lead compound in drug discovery. Fluorine substitution can enhance the bioavailability and metabolic stability of drugs, while the thiophene ring is a common pharmacophore found in various medications [, ].

Material Science

Aromatic amines with electron-withdrawing substituents like fluorine can be useful building blocks for the development of novel functional materials. The combination of a thiophene ring and an aromatic amine in 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline might be of interest for researchers exploring new materials with specific electronic or optical properties.

2,4-Difluoro-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C₁₁H₉F₂NS and a molecular weight of approximately 225.26 g/mol. This compound features a difluorobenzene ring substituted at the 2 and 4 positions with fluorine atoms, along with an aniline moiety linked to a thiophene ring through a methyl group. Its structure is characterized by the presence of both aromatic and heteroaromatic systems, which contribute to its chemical reactivity and potential biological activities .

The chemical reactivity of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The aniline nitrogen can participate in nucleophilic substitution reactions, making it susceptible to electrophiles.

- Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the aromatic ring, directing electrophiles to the ortho and para positions.

- Reduction Reactions: The compound may undergo reduction, particularly at the nitro or halogen substituents under specific conditions.

Research indicates that compounds similar to 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline exhibit various biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Anticancer Activity: Certain studies suggest potential anticancer properties, particularly against specific tumor cell lines.

- Enzyme Inhibition: The compound may interact with various enzymes, affecting metabolic pathways relevant in disease states .

Synthesis of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline typically involves several steps:

- Preparation of Thiophen-2-ylmethylamine: This can be achieved through the reaction of thiophene derivatives with appropriate alkylating agents.

- Fluorination: The introduction of fluorine atoms at the 2 and 4 positions of aniline can be conducted using fluorinating agents such as sulfur tetrafluoride or via electrophilic fluorination methods.

- Coupling Reaction: Finally, coupling the thiophenylmethylamine with the difluorobenzene derivative can yield the target compound.

These methods may vary based on desired purity and yield .

2,4-Difluoro-N-(thiophen-2-ylmethyl)aniline has potential applications in several fields:

- Pharmaceuticals: It may serve as a lead compound in drug discovery for antimicrobial and anticancer agents.

- Material Science: The compound could be used in developing new materials with specific electronic properties due to its unique structure.

- Biochemical Research: It is utilized in proteomics research as a biochemical tool for studying protein interactions .

Studies on the interactions of 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline with biological targets have revealed insights into its mechanism of action. Interaction studies often focus on:

- Protein Binding Affinity: Assessing how well the compound binds to target proteins involved in disease pathways.

- Enzyme Kinetics: Evaluating how the compound affects enzyme activity and stability.

- Cellular Uptake: Investigating how effectively the compound enters cells and its subsequent biological effects.

These studies are crucial for understanding its therapeutic potential .

Several compounds share structural similarities with 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluoro-N-(thiophen-2-ylmethyl)aniline | Fluorine at position 4 only | Less steric hindrance due to single fluorine |

| 2,5-Difluoro-N-(thiophen-3-ylmethyl)aniline | Different position of fluorine and thiophene | May exhibit different biological activities |

| N-(Thiophen-3-ylmethyl)-4-fluoroaniline | Fluorine at position 4 with a different thiophene | Potentially different binding affinities |

These compounds differ primarily in their substituent positions and types, which can significantly affect their chemical reactivity and biological activity. The unique arrangement of fluorine atoms in 2,4-difluoro-N-(thiophen-2-ylmethyl)aniline contributes to its distinct properties compared to these similar compounds .